molecular formula C22H18FNO2 B5713692 5-[(4-fluorophenoxy)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine

5-[(4-fluorophenoxy)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine

カタログ番号 B5713692
分子量: 347.4 g/mol
InChIキー: TUDLQUXPHLQZOY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-[(4-fluorophenoxy)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine, also known as FFA, is a chemical compound that belongs to the class of benzodiazepines. It has been widely studied for its potential therapeutic applications in the treatment of various neurological disorders.

作用機序

5-[(4-fluorophenoxy)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine acts as a positive allosteric modulator of the GABAA receptor, which is the main inhibitory neurotransmitter in the central nervous system. It enhances the binding of GABA to the receptor and increases the opening of chloride ion channels, leading to hyperpolarization of the neuron and inhibition of neurotransmission.
Biochemical and physiological effects:
5-[(4-fluorophenoxy)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine has been shown to increase the levels of GABA in the brain, which is associated with its anxiolytic and anticonvulsant effects. It also modulates the levels of various neurotransmitters such as serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood and behavior.

実験室実験の利点と制限

One of the main advantages of using 5-[(4-fluorophenoxy)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine in lab experiments is its high potency and selectivity for the GABAA receptor. It also exhibits a favorable pharmacokinetic profile, with a long half-life and good oral bioavailability. However, one of the limitations of using 5-[(4-fluorophenoxy)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine is its potential for abuse and dependence, which may limit its clinical use.

将来の方向性

There are several future directions for the research on 5-[(4-fluorophenoxy)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine. One area of interest is the development of novel analogs and derivatives with improved pharmacological properties and reduced side effects. Another direction is the investigation of 5-[(4-fluorophenoxy)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine's potential therapeutic applications in the treatment of other neurological disorders such as Alzheimer's disease and schizophrenia. Furthermore, the elucidation of the molecular mechanisms underlying 5-[(4-fluorophenoxy)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine's effects on neurotransmission and behavior may provide insights into the development of new treatments for these disorders.
Conclusion:
In conclusion, 5-[(4-fluorophenoxy)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine is a promising compound with potential therapeutic applications in the treatment of various neurological disorders. Its mechanism of action as a positive allosteric modulator of the GABAA receptor has been extensively studied, and its anxiolytic, antidepressant, and anticonvulsant effects have been demonstrated in preclinical studies. While there are limitations to its clinical use, research on 5-[(4-fluorophenoxy)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine's pharmacological properties and therapeutic potential is ongoing, and may lead to the development of new treatments for these disorders.

合成法

The synthesis of 5-[(4-fluorophenoxy)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine involves the reaction between 4-fluorobenzoyl chloride and 10,11-dihydro-5H-dibenzo[b,f]azepine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain 5-[(4-fluorophenoxy)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine in its pure form.

科学的研究の応用

5-[(4-fluorophenoxy)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as anxiety, depression, and epilepsy. It has been shown to exhibit anxiolytic, antidepressant, and anticonvulsant properties in preclinical studies.

特性

IUPAC Name

1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-(4-fluorophenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FNO2/c23-18-11-13-19(14-12-18)26-15-22(25)24-20-7-3-1-5-16(20)9-10-17-6-2-4-8-21(17)24/h1-8,11-14H,9-10,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUDLQUXPHLQZOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)COC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4-fluorophenoxy)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。